N-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
High-Yield Synthesis Techniques
A study describes a simple and high-yield synthesis process for derivatives of the compound, focusing on the preparation of precursors for radiopharmaceutical applications. This synthesis starts from 2,6-dimethoxybenzoic acid, using N-Hydroxysuccinimide/dicyclohexyl-carbodiimide (DCC) as the activating system (Bobeldijk et al., 1990).
Microwave-Assisted Synthesis
Another research presents the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines, demonstrating an efficient method to create complex structures related to the compound, providing better yields in shorter times compared to traditional methods (Faty et al., 2011).
Applications in Chemical Synthesis
Novel Magnetic Nanoadsorbent
Research on the development of a novel magnetic nanoadsorbent for the removal of heavy metals from industrial wastes incorporates a derivative of the compound. This adsorbent demonstrated high efficiency in removing Zn2+ and Cd2+ ions, showcasing the potential environmental applications (Zargoosh et al., 2015).
Antimicrobial Activity
A series of substituted N-(benzo[d]thiazol-2-yl) derivatives were synthesized and evaluated for their antimicrobial activity. This research highlights the compound's relevance in developing new antimicrobial agents (Anuse et al., 2019).
Anticancer Activity
A study focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated promising anticancer activities against several cancer cell lines, indicating the compound's potential in cancer research (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-4-9-16-17(12-13)26-19(20-16)21-18(23)14-5-7-15(8-6-14)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEVHCSUMHWSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.